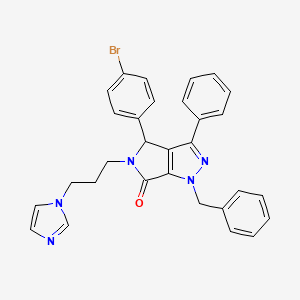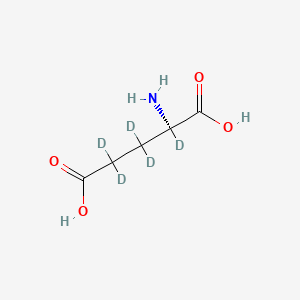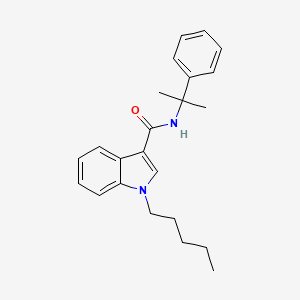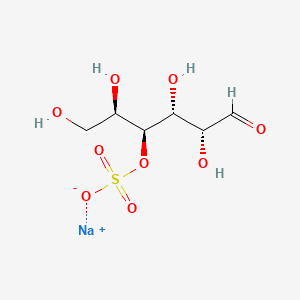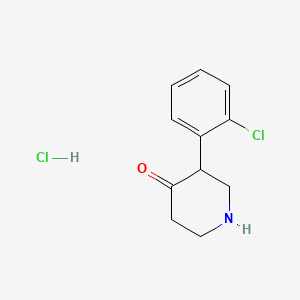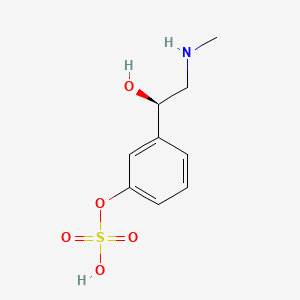
Sulfamethoxypyridazine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamethoxypyridazine-d3 is a deuterium-labeled derivative of Sulfamethoxypyridazine, a sulfonamide antibiotic. This compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling allows for precise quantitation and tracing in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxypyridazine-d3 involves the incorporation of deuterium atoms into the Sulfamethoxypyridazine molecule. One common method is the reaction of 4-amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide with deuterated reagents under controlled conditions . The reaction typically requires a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) and a deuterium source like deuterium oxide (D2O).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamethoxypyridazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acidic medium.
Reduction: Sodium borohydride (NaBH4), methanol.
Substitution: Nucleophiles like amines or thiols, basic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Sulfamethoxypyridazine-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace and quantify the metabolic pathways of Sulfamethoxypyridazine in biological systems.
Analytical Chemistry: Employed as an internal standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for accurate quantitation of Sulfamethoxypyridazine.
Biomedical Research: Investigated for its potential therapeutic effects and interactions with other drugs
Mécanisme D'action
Sulfamethoxypyridazine-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the enzyme dihydropteroate synthase (EC 2.5.1.15). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxypyridazine: The non-deuterated version, used as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
Sulfamethoxypyridazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in pharmacokinetic research and analytical chemistry .
Propriétés
Numéro CAS |
1172846-03-5 |
|---|---|
Formule moléculaire |
C11H12N4O3S |
Poids moléculaire |
283.32 |
Nom IUPAC |
4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3 |
Clé InChI |
VLYWMPOKSSWJAL-FIBGUPNXSA-N |
SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonymes |
4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d3; 3-Methoxy-6-sulfanilamidopyridazine-d3; 6-Sulfanilamido-3-methoxypyridazine-d3; Sultirene-d3; N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d3; Paramid-d3; Paramid Supra-d3; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)
